NHS-PEG24-biotin

biotinylation spacer length streptavidin binding accessibility steric hindrance reduction

Standard short-chain or hydrophobic biotinylation reagents cause protein aggregation and steric hindrance in streptavidin assays. NHS-PEG24-biotin (CAS 365441-71-0) solves this with an exact 24-unit dPEG spacer (97.7Å). - Monodisperse (Đ=1.0), >98% HPLC purity - Direct aqueous solubility, no DMSO/DMF needed - 3x longer reach than PEG4 for sterically constrained sites - Enables high biotin:antibody ratios without precipitation

Molecular Formula C65H120N4O30S
Molecular Weight 1469.7 g/mol
Cat. No. B12045279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHS-PEG24-biotin
Molecular FormulaC65H120N4O30S
Molecular Weight1469.7 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C65H120N4O30S/c70-60(4-2-1-3-59-64-58(57-100-59)67-65(74)68-64)66-8-10-76-12-14-78-16-18-80-20-22-82-24-26-84-28-30-86-32-34-88-36-38-90-40-42-92-44-46-94-48-50-96-52-54-98-56-55-97-53-51-95-49-47-93-45-43-91-41-39-89-37-35-87-33-31-85-29-27-83-25-23-81-21-19-79-17-15-77-13-11-75-9-7-63(73)99-69-61(71)5-6-62(69)72/h58-59,64H,1-57H2,(H,66,70)(H2,67,68,74)
InChIKeyFWKPYGZMJFADHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NHS-PEG24-biotin: Technical Baseline and Procurement Specifications


NHS-PEG24-biotin (CAS 365441-71-0, molecular weight 1469.72 g/mol) is an amine-reactive biotinylation reagent comprising a biotin moiety, a discrete polyethylene glycol (dPEG®) spacer of exactly 24 ethylene glycol units (76 atoms, 97.7 Å), and an N-hydroxysuccinimide (NHS) ester terminal group . The NHS ester reacts with primary amines at pH 7.0–7.5 to form stable amide bonds, enabling covalent biotin labeling of proteins, antibodies, peptides, and amine-functionalized surfaces. Unlike polydisperse PEG reagents, NHS-PEG24-biotin is a single-molecular-weight compound with purity exceeding 98% (HPLC) [1]. The compound is protected under U.S. Patents 7,888,536 B2 and 8,637,711, and European Patents 1,594,440 and 2,750,681, covering the discrete PEG (dPEG®) technology platform developed by Quanta BioDesign [1][2].

Why Shorter or Hydrocarbon-Linker Reagents Cannot Substitute


Biotinylation reagents are not functionally interchangeable. The length, chemical nature, and molecular precision of the spacer arm directly govern three interdependent performance parameters: (i) solubility and aggregation behavior of the biotinylated conjugate, (ii) accessibility of the biotin moiety to the ~9 Å deep streptavidin/avidin binding pocket, and (iii) non-specific binding background in affinity-based assays [1]. Replacing the extended 97.7 Å, amphiphilic, monodisperse dPEG®24 spacer with shorter PEG variants (e.g., PEG4 at 29 Å or PEG12 at 56 Å) reduces the physical reach and conformational freedom of the biotin tag, potentially compromising streptavidin binding when the conjugation site is sterically occluded . Substituting with traditional hydrocarbon-based linkers (e.g., NHS-LC-biotin, NHS-LC-LC-biotin) introduces water insolubility that necessitates organic solvent pre-dissolution and triggers rapid protein aggregation upon conjugation—a problem that even the sulfonated variant (Sulfo-NHS-LC-biotin) does not fully resolve [1]. The quantitative evidence below establishes that NHS-PEG24-biotin occupies a distinct performance tier that shorter or non-PEGylated analogs cannot replicate.

Quantitative Comparative Evidence Against Closest Analogs


Spacer Arm Length and Streptavidin Binding Accessibility

NHS-PEG24-biotin provides a spacer arm of 97.7 Å (76 atoms), which is 3.4-fold longer than NHS-PEG4-biotin (29 Å), 1.7-fold longer than NHS-PEG12-biotin (56.0 Å), and substantially longer than NHS-LC-biotin (~22.4 Å) and NHS-LC-LC-biotin (~30.5 Å) . This extended reach positions the biotin moiety farther from the labeled biomolecule surface, enabling access to the streptavidin binding pocket (depth ~9 Å) even when conjugation sites are embedded within protein tertiary structure or when multiple biotin labels are attached . The dPEG®24 spacer is a monodisperse equivalent of PEG1000, in contrast to the hydrocarbon chains of LC-biotin reagents, which lack both length and conformational flexibility .

biotinylation spacer length streptavidin binding accessibility steric hindrance reduction PEG linker comparison

Protein Aggregation Prevention During Biotinylation

NHS-PEG24-biotin does not cause protein aggregation upon conjugation, even at high degrees of biotin labeling. In contrast, NHS-LC-biotin and NHS-LC-LC-biotin cause rapid aggregation and deactivation of proteins due to the high hydrophobicity of their aminocaproic acid-based linkers [1]. Critically, Sulfo-NHS-LC-biotin, despite being water-soluble, also still causes rapid aggregation of proteins [1]. This aggregation problem limits the achievable biotin-to-protein ratio with LC-based reagents, as over-labeling leads to protein precipitation and loss. The dPEG®24 spacer eliminates this limitation—customers requiring a high degree of biotin labeling can obtain such labeling without concerns about protein loss due to aggregation [1]. This is attributed to the amphiphilic nature of the dPEG® chain, which imparts water solubility while simultaneously preventing the hydrophobic collapse that drives conjugate aggregation [1]. The aggregation-prevention property is maintained even when excess biotinylation reagent is used, enabling stoichiometric control over the labeling reaction without the practical ceiling imposed by LC-based reagents .

protein aggregation prevention biotinylation reagent solubility antibody labeling stability dPEG spacer benefits

Direct Aqueous Solubility vs. Organic Solvent Requirement

NHS-PEG24-biotin can be dissolved directly in water or aqueous buffer for conjugation reactions, eliminating the need for organic solvent pre-dissolution. In contrast, NHS-LC-biotin is insoluble in water (solubility in H₂O described as 'insoluble') and must first be dissolved in DMSO or DMF before addition to aqueous reaction mixtures [1][2]. NHS-LC-LC-biotin shares the same water insolubility limitation [1]. The direct aqueous compatibility of NHS-PEG24-biotin simplifies reaction setup, improves reaction reproducibility by eliminating variability from organic solvent handling, and avoids potential protein denaturation from localized high organic solvent concentrations [1]. The dPEG®24 spacer is described as amphiphilic, conferring solubility in both aqueous media and organic solvents (methylene chloride, acetonitrile, DMAC, DMSO) . For context, NHS-PEG4-biotin also offers water solubility (specifications list DMF, DMSO, and Water as compatible solvents), but its shorter 29 Å spacer limits biotin accessibility compared to PEG24 .

biotinylation reagent water solubility aqueous conjugation PEG spacer hydrophilicity reagent handling reproducibility

Monodispersity and Batch-to-Batch Reproducibility

NHS-PEG24-biotin is manufactured as a single-molecular-weight compound (1469.72 g/mol) using the dPEG® (discrete PEG) technology platform, yielding a polydispersity index (Đ) of 1.0 [1]. This stands in contrast to traditional polymeric PEG reagents, which consist of a distribution of chain lengths with varying molecular weights [1]. The monodispersity of NHS-PEG24-biotin ensures that every biotinylated conjugate molecule carries an identical spacer length, producing homogeneous labeling products with predictable biotin-to-target stoichiometry and consistent streptavidin-binding geometry [1]. In polydisperse PEG systems, the distribution of spacer lengths creates a heterogeneous population of conjugates, complicating structure-activity relationship (SAR) interpretation and reducing batch-to-batch reproducibility . The dPEG® technology is protected under U.S. Patents 7,888,536 and 8,637,711, representing a proprietary manufacturing process that enables selective and specific synthesis of discrete PEG compounds to a predetermined number of ethylene oxide units [2]. Published literature has demonstrated that dPEG has an identical chemical structure to polydisperse PEG but with a precise molecular weight and Đ = 1.0, enabling rigorous control over conjugate properties not achievable with polydisperse alternatives [1].

monodisperse PEG discrete PEG dPEG bioconjugation reproducibility polydispersity index

Reduced Non-Specific Binding in Affinity Assays

The dPEG®24 spacer in NHS-PEG24-biotin has been documented to reduce non-specific binding of biotinylated molecules—a common problem with molecules biotinylated using NHS-LC-biotin [1]. This is attributed to the well-established protein-resistant ('anti-fouling') properties of PEG chains, which create a hydrated steric barrier that repels non-specific protein adsorption [2]. The extended 24-unit PEG chain provides greater surface coverage and hydration than shorter PEG variants, enhancing this passivation effect. In a published study characterizing mixed PEG monolayers for label-free immunosensing, N3-PEG24-biotin chains successfully minimized nonspecific adsorption (NSA) on thermoplastic electrodes, as confirmed by X-ray photoelectron spectroscopy (XPS) and electrochemical characterization using ferri-/ferrocyanide redox probes [2]. While this study used azide-terminated rather than NHS-terminated PEG24-biotin, the anti-fouling performance of the PEG24 spacer is a class-level property of the PEG chain length. The reduction in non-specific binding translates to lower background signal in ELISA, Western blot, pull-down, and surface plasmon resonance (SPR) assays, improving signal-to-noise ratios [1].

non-specific binding reduction PEG spacer anti-fouling biotin-streptavidin assay background PEG surface passivation

Spacer Thickness-Dependent Streptavidin Surface Binding

A study on the binding of streptavidin to surface-attached biotin with systematically varied PEG spacer thicknesses demonstrated that the amount of specifically adsorbed streptavidin decreases as spacer thickness increases, with protein adsorbing onto functionalized surfaces in a single molecular manner rather than as multilayers or aggregates [1]. This finding has direct implications for NHS-PEG24-biotin: the extended 97.7 Å spacer (the longest among commercially available monodisperse NHS-biotin reagents) should promote the lowest-density, highest-orientation-control streptavidin binding pattern compared to shorter spacers. In a separate study on enzyme immobilization via biotin-PEG linkers on PNIPAAm brushes, a biotin-PEG23 linker (comparable to PEG24) exhibited only 43% monolayer coverage of streptavidin-HRP at 20°C, versus 81–98% coverage for a shorter biotin-PEG3 linker [2]. This lower surface density under the longer PEG spacer correlated with the highest specific enzymatic activity, as reduced crowding permitted better substrate access [2]. While this study used click-chemistry linker attachment rather than NHS ester chemistry, it provides class-level evidence that PEG24-length spacers produce distinct protein immobilization characteristics versus shorter PEG variants, with potential advantages for applications where preserving conjugate activity is prioritized over maximizing surface density.

streptavidin surface binding spacer thickness effect biotin-PEG monolayer single-molecule protein adsorption

High-Value Application Scenarios Driving Procurement Decisions


High-Sensitivity ELISA and Immunoassay Signal Amplification

In ELISA and other plate-based immunoassays, the 97.7 Å dPEG®24 spacer positions the biotin tag far from the antibody surface, ensuring unimpeded access to the streptavidin binding pocket even when multiple biotin labels are attached per antibody [1]. The ability to achieve high biotin incorporation ratios without triggering protein aggregation—a documented failure mode of NHS-LC-biotin and Sulfo-NHS-LC-biotin [1][2]—enables higher streptavidin-HRP binding stoichiometry and consequently greater enzymatic signal amplification per detection event. The direct aqueous solubility of NHS-PEG24-biotin further supports high-throughput plate-based workflows by eliminating organic solvent handling steps that complicate automated liquid handling [1]. The monodisperse nature of the dPEG®24 spacer (Đ = 1.0) ensures that every antibody molecule in a given batch carries biotin tags at identical distances from the protein surface, contributing to well-to-well and plate-to-plate signal reproducibility .

SPR and Label-Free Biosensor Surface Functionalization

For SPR, QCM-D, and electrochemical immunosensor surfaces, the extended PEG24 spacer provides a critical combination of properties: (i) sufficient length to position the biotin capture moiety away from the sensor surface, (ii) PEG-mediated resistance to nonspecific protein adsorption (NSA), and (iii) monodisperse chain length for reproducible surface architecture [1][2]. Published work using N3-PEG24-biotin in mixed PEG monolayers on thermoplastic electrodes demonstrated minimization of NSA confirmed by XPS, with consistent limits of detection (~21.6 ± 10.8 ng/mL for SARS-CoV-2 nucleocapsid protein) [2]. The class-level evidence that streptavidin adsorbs at lower density but with better molecular orientation on longer PEG spacers suggests that NHS-PEG24-biotin-functionalized surfaces may offer superior per-molecule detection sensitivity compared to shorter-spacer alternatives, particularly for large analyte capture where steric crowding limits binding capacity.

Biotinylation of Large Protein Complexes and Membrane Proteins

When biotinylating large protein complexes (e.g., ribosomes, proteasomes, membrane receptor oligomers), short spacer linkers (29 Å for PEG4, ~22 Å for LC-biotin) may position the biotin tag too close to the protein surface to access the deep streptavidin binding pocket, especially if the target amine is located in a sterically constrained region [1]. The 97.7 Å dPEG®24 spacer provides a >3-fold longer reach, increasing the probability that the biotin moiety can productively engage streptavidin-coated affinity resin irrespective of conjugation site geometry [1][2]. The aggregation-free labeling property, even under high reagent excess, is particularly valuable for membrane proteins where hydrophobic LC-biotin linkers can exacerbate intrinsic protein instability and trigger precipitation [1]. Direct aqueous conjugation compatibility also avoids exposing detergent-solubilized membrane proteins to DMSO or DMF, which can disrupt critical protein-detergent micelles [1].

ADC and Targeted Therapeutic Linker Development

In the design of biotin-mediated pretargeting strategies or biotin-streptavidin-based drug delivery systems, the monodisperse dPEG®24 spacer offers a level of molecular definition that polydisperse PEG linkers cannot provide [1][2]. The Đ = 1.0 polydispersity index ensures that every conjugate molecule carries an identical PEG chain length, which is critical for pharmacokinetic (PK) consistency, immunogenicity assessment, and regulatory characterization [1][2]. The dPEG® technology is protected under U.S. Patents 7,888,536 and 8,637,711 , providing intellectual property clarity for commercial development. The documented ability of dPEG24 linkers to modulate biodistribution—for example, preventing peptide cargo from crossing the blood-brain barrier while preserving peripheral activity—illustrates the functional consequences of discrete PEG length control that shorter or polydisperse linkers cannot replicate . While NHS-PEG24-biotin itself is a research-grade biotinylation reagent, its spacer architecture serves as a model system for designing PEG24-containing therapeutic conjugates.

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